

# Cytidine-5'-triphosphate disodium salt chemical structure and properties.

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## Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

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## Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cytidine-5'-triphosphate (CTP) disodium salt is a pivotal nucleotide involved in a myriad of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for RNA synthesis and plays a crucial role in the biosynthesis of complex lipids, such as phosphatidylcholine. Furthermore, CTP acts as a signaling molecule, modulating the activity of purinergic receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of CTP disodium salt, with a focus on its involvement in enzymatic reactions and signaling pathways. Detailed experimental protocols are provided to facilitate its application in research and drug development.

### Chemical Structure and Physicochemical Properties

Cytidine-5'-triphosphate consists of a cytosine base attached to a ribose sugar, which is in turn bonded to three phosphate groups. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: General Properties of **Cytidine-5'-triphosphate Disodium Salt**

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>14</sub> N <sub>3</sub> Na <sub>2</sub> O <sub>14</sub> P <sub>3</sub>
Molecular Weight	527.12 g/mol
Appearance	White crystalline powder
CAS Number	36051-68-0

Table 2: Physicochemical Properties of **Cytidine-5'-triphosphate Disodium Salt**

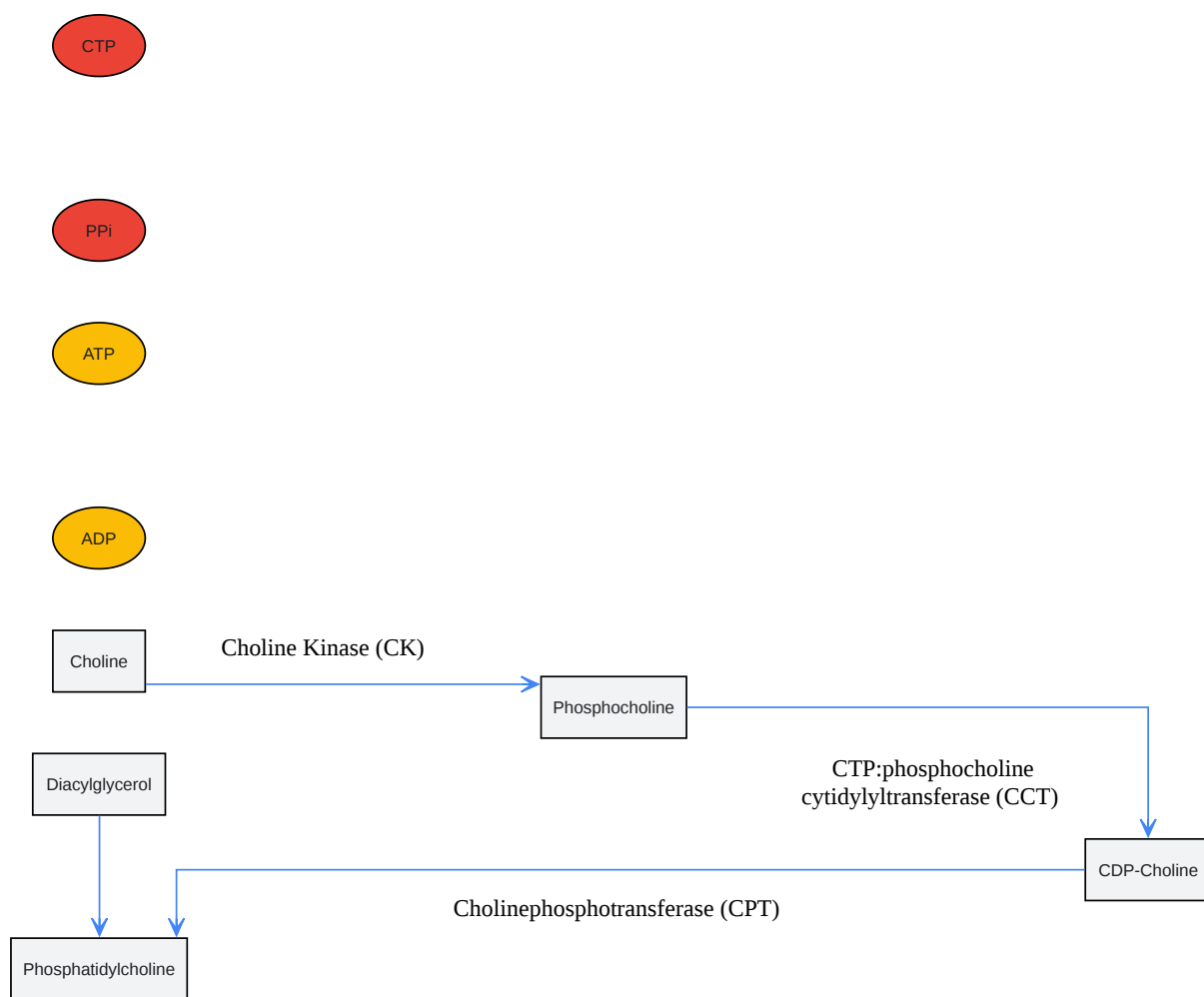
Property	Value
Solubility	Soluble in water
Storage Temperature	-20°C
Stability	Stable for at least 4 years when stored properly

## Biological Roles and Signaling Pathways

CTP disodium salt is integral to several key metabolic and signaling pathways.

### Phosphatidylcholine Biosynthesis (Kennedy Pathway)

CTP is a crucial substrate in the de novo synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, via the Kennedy pathway.<sup>[1][2][3]</sup> This pathway involves a series of enzymatic reactions that are essential for membrane biogenesis and cellular signaling. The rate-limiting step is catalyzed by CTP:phosphocholine cytidyltransferase (CCT).<sup>[4]</sup>

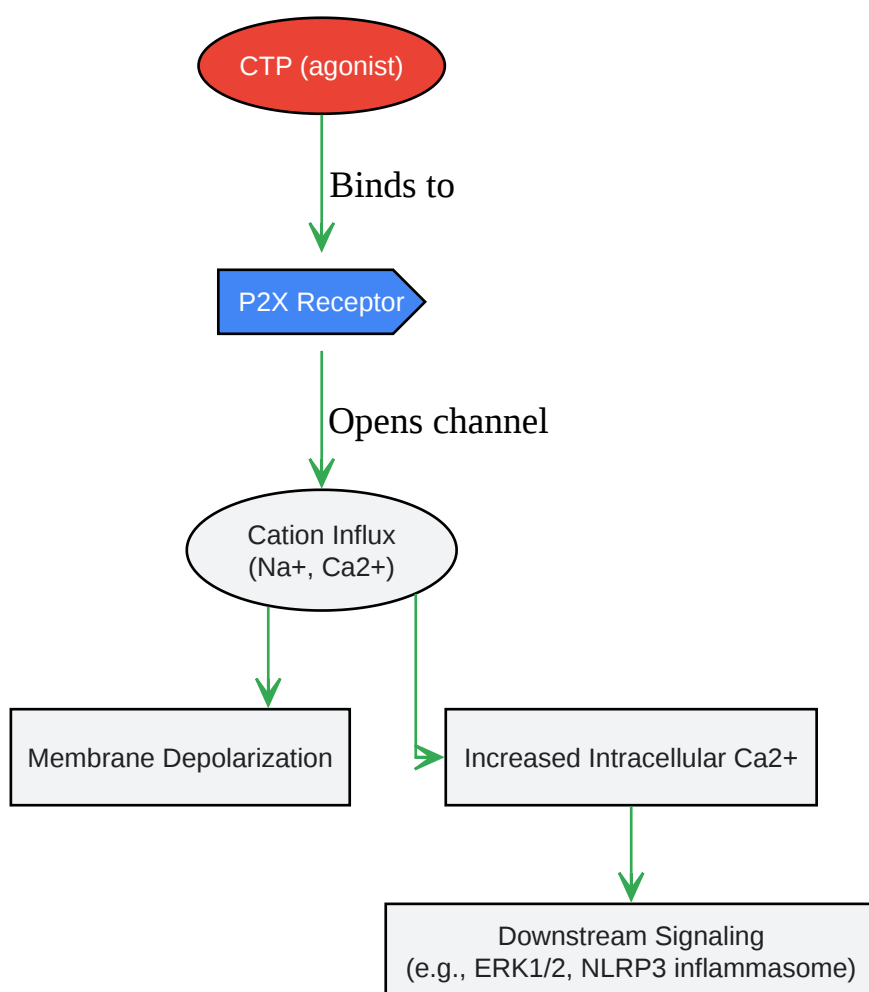


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Figure 1: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.

## P2X Purinergic Receptor Signaling

CTP can act as an agonist for certain subtypes of P2X receptors, which are ligand-gated ion channels.[5] Upon binding of an agonist like CTP, these receptors open, allowing the influx of cations such as  $\text{Na}^+$  and  $\text{Ca}^{2+}$ . [6] This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades involved in processes like neurotransmission, inflammation, and apoptosis. [2][7]



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Figure 2: P2X Receptor Signaling Pathway Activated by CTP.

## Experimental Protocols

### In Vitro Transcription of RNA using T7 RNA Polymerase

This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase, with CTP disodium salt as one of the essential nucleotide triphosphates.[8][9]

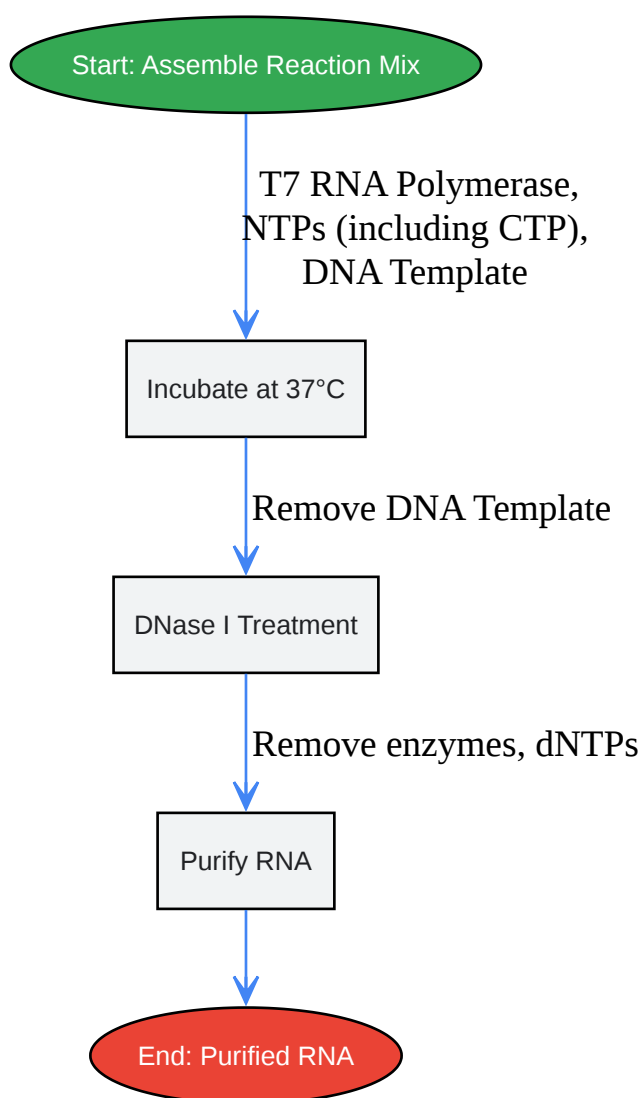
#### Materials:

- Linearized DNA template with a T7 promoter (purified)
- T7 RNA Polymerase
- 10x Transcription Buffer
- Ribonucleotide solution mix (ATP, GTP, UTP, and CTP disodium salt)
- RNase inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- Purification spin columns or reagents for phenol:chloroform extraction and ethanol precipitation[1]

#### Procedure:

- Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice.
- Assemble the transcription reaction at room temperature in the following order:
  - Nuclease-free water to a final volume of 20  $\mu$ L
  - 2  $\mu$ L of 10x Transcription Buffer
  - 2  $\mu$ L of each 100 mM Ribonucleotide (ATP, GTP, UTP, CTP)
  - 1  $\mu$ g of linearized DNA template
  - 1  $\mu$ L of RNase inhibitor
  - 2  $\mu$ L of T7 RNA Polymerase

- Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubate the reaction at 37°C for 2-4 hours.[10]
- To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
- Purify the synthesized RNA using a suitable method such as spin column purification or phenol:chloroform extraction followed by ethanol precipitation to remove enzymes, unincorporated nucleotides, and the DNA template.[1]



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Figure 3: Experimental Workflow for In Vitro Transcription.

## CTP:phosphocholine Cytidylyltransferase (CCT) Enzyme Assay

This assay measures the activity of CCT by quantifying the production of CDP-choline from CTP and phosphocholine.[\[11\]](#)[\[12\]](#)

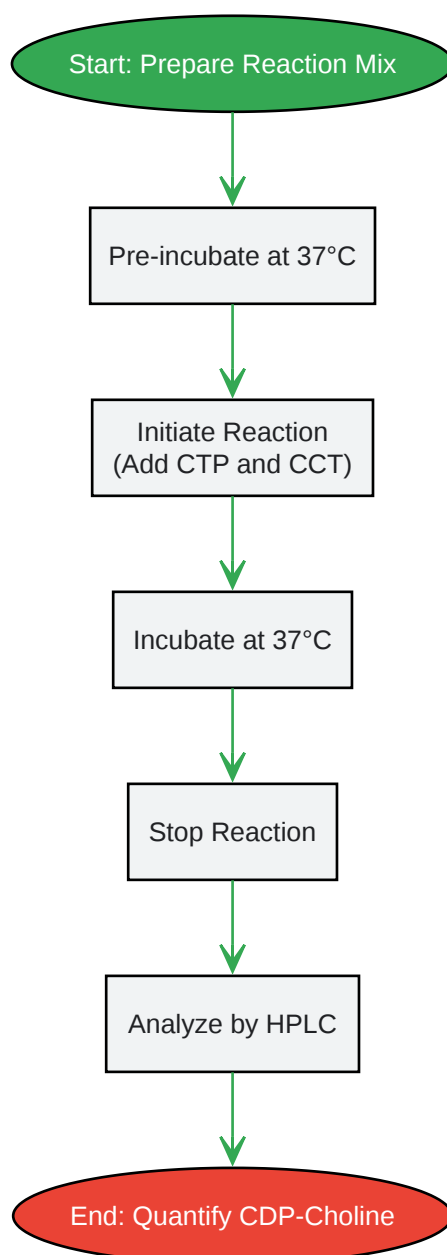
### Materials:

- Purified CCT enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>)
- CTP disodium salt solution
- Phosphocholine solution
- Inorganic pyrophosphatase
- Quenching solution (e.g., perchloric acid)
- HPLC system with a C18 reverse-phase column

### Procedure:

- Prepare a reaction mixture containing assay buffer, a known concentration of phosphocholine, and inorganic pyrophosphatase.
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a known concentration of CTP disodium salt and the purified CCT enzyme.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a quenching solution.

- Centrifuge the samples to pellet any precipitate.
- Analyze the supernatant by HPLC to separate and quantify the amount of CDP-choline produced. The mobile phase can be 0.1 M ammonium bicarbonate with a small percentage of acetonitrile.[11]
- Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.



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Figure 4: Experimental Workflow for CCT Enzyme Assay.

## P2X Receptor Activation Assay using Intracellular Calcium Measurement

This protocol measures the activation of P2X receptors by CTP by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.[\[13\]](#)[\[14\]](#)

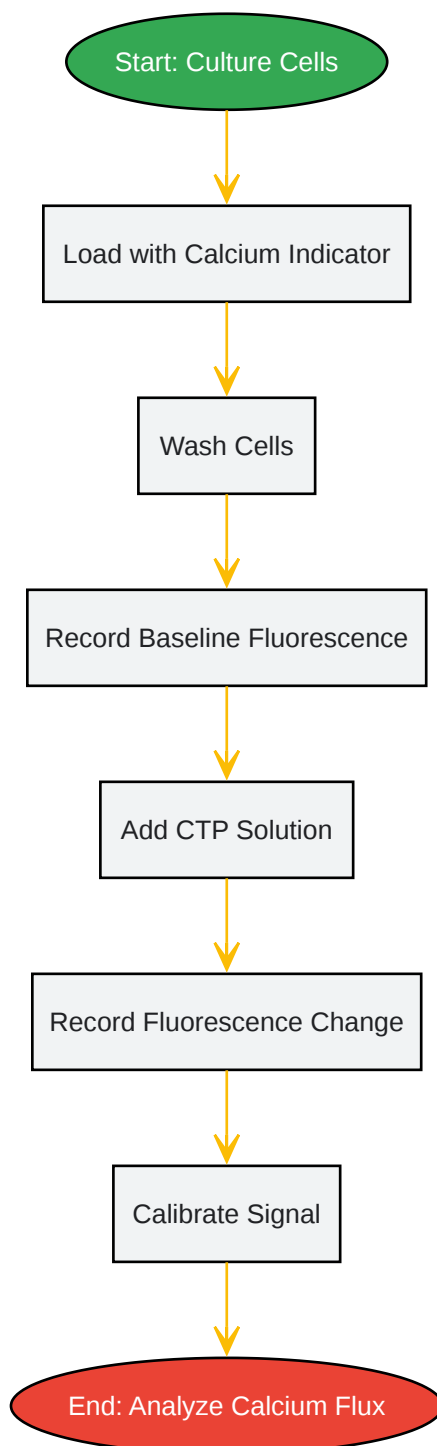
### Materials:

- Cells expressing the P2X receptor of interest
- Cell culture medium
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- CTP disodium salt solutions of varying concentrations
- Fluorimeter or fluorescence microscope equipped for live-cell imaging

### Procedure:

- Culture the cells to an appropriate confluency on a suitable plate or coverslip.
- Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions (e.g., incubate with 2-5  $\mu$ M Fura-2 AM for 30-60 minutes at 37°C).
- Wash the cells with HBSS to remove excess dye.
- Place the cells in the fluorimeter or on the microscope stage.
- Record the baseline fluorescence for a short period.
- Add the CTP disodium salt solution to the cells and continue recording the fluorescence.
- Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

- At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence, followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence for calibration purposes.



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Figure 5: Workflow for P2X Receptor Activation Assay.

## Conclusion

**Cytidine-5'-triphosphate disodium** salt is a versatile and indispensable molecule in molecular biology and biochemistry. Its fundamental roles in RNA synthesis, phospholipid metabolism, and cellular signaling make it a critical reagent for a wide range of research applications. The detailed information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their endeavors to unravel complex biological processes and develop novel therapeutic strategies. Proper handling and storage of CTP disodium salt are crucial to maintain its integrity and ensure reproducible experimental outcomes.

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